(113C)octanoic acid

Descripción

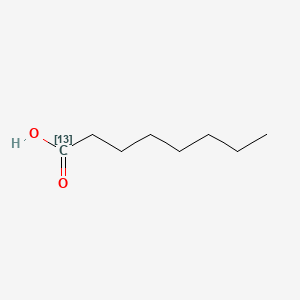

Structure

3D Structure

Propiedades

IUPAC Name |

(113C)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436839 | |

| Record name | Caprylic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59669-16-8 | |

| Record name | Octanoic acid 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOIC ACID 1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANOIC ACID 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Isotopic Labeling Strategies for 13c Octanoic Acid

Methods for Uniform and Positional (¹³C) Labeling of Octanoic Acid

The incorporation of stable isotopes like Carbon-13 (¹³C) into molecules serves as a powerful tool for tracing metabolic pathways. unt.edu For octanoic acid, both uniform and positional labeling strategies are employed, depending on the specific research question. Uniform labeling involves the incorporation of ¹³C at all eight carbon positions, while positional, or specific, labeling targets one or more designated carbon atoms within the octanoic acid molecule. ontosight.ai

Uniform Labeling: Uniformly labeled (U-¹³C) octanoic acid is typically produced through biological synthesis. This involves cultivating microorganisms, such as algae or yeast, in a medium where the sole carbon source is uniformly labeled, for instance, U-¹³C glucose. The microorganisms then incorporate the ¹³C into their fatty acid synthesis pathways, resulting in octanoic acid (and other fatty acids) with ¹³C atoms at all carbon positions. This method is particularly useful for general metabolic flux analysis. mdpi.com

Positional Labeling: Positional labeling allows for the investigation of specific metabolic reactions and the fate of particular carbon atoms. A common example is octanoic-1-¹³C acid, where only the carboxyl carbon is labeled. This specific isotopomer is valuable for studying the initial steps of fatty acid metabolism. ontosight.ai The synthesis of positionally labeled octanoic acid typically relies on chemical methods, which offer precise control over the location of the isotopic label. researchgate.net

Chemical Synthesis Pathways for Specific (¹³C)Octanoic Acid Isotopomers

The chemical synthesis of specific (¹³C)octanoic acid isotopomers allows for targeted investigations into metabolic pathways. A prevalent example is the synthesis of octanoic-1-¹³C acid.

One established method for preparing octanoic-1-¹³C acid involves a Grignard reaction. This synthesis typically starts with a 7-carbon alkyl halide, such as 1-bromoheptane (B155011). The 1-bromoheptane is reacted with magnesium to form the corresponding Grignard reagent, heptylmagnesium bromide. This reagent is then reacted with ¹³C-labeled carbon dioxide (¹³CO₂), which serves as the source of the isotopic label. Acidic workup of the reaction mixture then yields octanoic-1-¹³C acid. This method is efficient and provides high yields of the desired isotopomer.

A variation of this involves starting with barium carbonate-¹³C (Ba¹³CO₃) as the labeled precursor. The Ba¹³CO₃ is used to generate the required ¹³CO₂ for the Grignard reaction. This approach has been reported to produce octanoic-1-¹³C acid with a yield of over 90%.

Another synthetic route for octanoic-1-¹³C acid is the hydrocarboxylation of 1-heptene (B165124) using ¹³C-labeled carbon monoxide (¹³CO). researchgate.net This reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂. researchgate.net This method directly incorporates the ¹³CO into the carboxylic acid group, providing a direct pathway to the desired product. researchgate.net

The synthesis of octanoic acid with the ¹³C label at other positions requires different starting materials and synthetic strategies. For instance, to synthesize octanoic-8-¹³C acid, a starting material already containing the ¹³C label at the desired terminal position would be necessary, followed by chain elongation.

Considerations for Isotopic Purity and Enrichment in Tracer Synthesis

The utility of (¹³C)octanoic acid as a tracer in metabolic studies is critically dependent on its isotopic purity and enrichment. researchgate.net

Isotopic Purity: Isotopic purity refers to the percentage of the labeled compound that contains the ¹³C isotope at the intended position(s). For instance, in a sample of octanoic-1-¹³C acid, high isotopic purity means that the vast majority of the molecules have ¹³C at the carboxyl position and not at any other position. Commercially available labeled compounds often specify an isotopic purity of 99% or higher. isotope.comsigmaaldrich.com Impurities can arise from the presence of unlabeled octanoic acid or from the scrambling of the isotope during synthesis, although the latter is less common in the chemical synthesis methods described. The presence of unlabeled carboxylic acids or other compounds that could decompose to form unlabeled carbon monoxide during hydrocarboxylation can reduce the isotopic purity of the final product. researchgate.net

Isotopic Enrichment: Isotopic enrichment refers to the abundance of the ¹³C isotope in the labeled position relative to the naturally occurring ¹²C. This is often expressed as atom percent ¹³C. High isotopic enrichment is crucial for generating a strong signal that can be easily detected and quantified by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.aimdpi.com The enrichment level needs to be sufficiently high to be distinguishable from the natural abundance of ¹³C (approximately 1.1%). Inadequate enrichment can lead to an underestimation of metabolic fluxes and other parameters being measured. mdpi.com The required level of enrichment can vary depending on the sensitivity of the analytical instruments and the specifics of the experimental design. royalsocietypublishing.org

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy are used to verify the isotopic purity and enrichment of the synthesized (¹³C)octanoic acid. These analyses confirm the position and extent of labeling, ensuring the reliability of the tracer in subsequent metabolic investigations. ontosight.ai

Analytical Methodologies for 13c Octanoic Acid Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in (13C)Octanoic Acid Research

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For metabolic studies, ¹³C-NMR is particularly valuable as it can distinguish between carbons at different positions within a molecule and identify which atoms are labeled with ¹³C.

Principles of (13C)-NMR for Metabolic Flux Quantification

The core principle of using ¹³C-NMR for metabolic flux analysis is the detection of ¹³C-¹³C scalar coupling (J-coupling) patterns in metabolites downstream of the infused ¹³C-labeled substrate. nih.govjneurosci.org When (13C)octanoic acid is metabolized, for instance via β-oxidation to (13C)acetyl-CoA, the ¹³C atoms are incorporated into various intermediates of central carbon metabolism, such as those in the tricarboxylic acid (TCA) cycle.

This incorporation leads to the formation of specific isotopomers—molecules that differ only in their isotopic composition. The ¹³C-NMR spectrum of a labeled metabolite, such as glutamate (B1630785), will show complex multiplet patterns (singlets, doublets, triplets) instead of a single peak for each carbon position. jneurosci.org These patterns are a direct result of J-coupling between adjacent ¹³C nuclei.

By analyzing the relative intensities of these multiplets, researchers can deduce the fractional enrichment of ¹³C in precursor pools like acetyl-CoA. nih.govjneurosci.org Mathematical models are then applied to these isotopomer data to calculate the rates of metabolic pathways, or fluxes. frontiersin.orgfrontiersin.org This approach allows for a quantitative understanding of the flow of carbon through the metabolic network, revealing the relative activity of different pathways. frontiersin.orgresearchgate.net

Analysis of Glutamate and Glutamine Labeling Patterns in (13C)Octanoic Acid Studies

Glutamate and glutamine are ideal reporter molecules for studying brain energy metabolism using (13C)octanoic acid because of their high concentrations and direct link to the TCA cycle. jneurosci.org Following the administration of ¹³C-labeled octanoic acid, its breakdown to labeled acetyl-CoA leads to the labeling of the glutamate and glutamine pools. A key finding in brain studies is that the ¹³C labeling patterns observed in glutamate and glutamine are distinctly different. nih.govjneurosci.org

This difference arises from metabolic compartmentation, primarily between astrocytes (a type of glial cell) and neurons. jneurosci.orgjneurosci.org Octanoic acid is preferentially metabolized in astrocytes, leading to a unique labeling pattern in the astrocytic TCA cycle and, consequently, in glutamine, which is primarily synthesized in astrocytes. jneurosci.org In contrast, glutamate labeling reflects the neuronal TCA cycle. For example, studies using [2,4,6,8-¹³C₄]octanoate have shown that glutamine isotopomer analysis yields fractional contributions to acetyl-CoA that are two- to threefold higher than those derived from glutamate analysis, confirming that octanoate (B1194180) oxidation is predominantly astrocytic. jneurosci.org

The analysis involves examining the multiplet patterns for each carbon position (C1 to C5) in both glutamate and glutamine. jneurosci.orgresearchgate.net For instance, the presence or absence of a doublet at the C4 resonance, which indicates coupling between C4 and C5, can differ significantly between the two amino acids, providing crucial information about compartmentalized metabolism. nih.govjneurosci.org

(13C)-NMR Applications in in vivo and ex vivo Metabolic Investigations

¹³C-NMR spectroscopy is a versatile technique applicable to both living organisms (in vivo) and tissue extracts (ex vivo). cam.ac.ukfrontiersin.org

Ex vivo studies typically involve administering a ¹³C-labeled substrate like (13C)octanoic acid to an animal, after which tissues are rapidly excised, extracted, and analyzed by high-resolution ¹³C-NMR. cam.ac.uknih.gov This approach offers high spectral resolution and sensitivity, allowing for detailed isotopomer analysis of numerous metabolites. frontiersin.org For example, ex vivo analysis of brain extracts from rats infused with [2,4,6,8-¹³C₄]octanoate has been used to quantify the contribution of octanoate to brain energy production, finding it can account for approximately 20% of total oxidative metabolism. jneurosci.orgjneurosci.org

In vivo ¹³C-NMR , also known as ¹³C Magnetic Resonance Spectroscopy (MRS), allows for the non-invasive, real-time monitoring of metabolism within a living organism. cam.ac.uk While technically more challenging due to lower sensitivity and broader spectral lines compared to ex vivo NMR, in vivo studies provide dynamic information about metabolic fluxes. frontiersin.org The use of ¹³C-enriched substrates like (13C)octanoic acid is essential to generate a signal strong enough for detection. frontiersin.org These studies have been instrumental in demonstrating that fatty acids are oxidized by brain tissue and in tracking the subsequent labeling of metabolites like glutamate and glutamine over time. jneurosci.orguu.nl

Mass Spectrometry (MS) Techniques for (13C)Octanoic Acid Metabolism

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is renowned for its exceptional sensitivity and is a cornerstone for analyzing the metabolism of isotopic tracers like (13C)octanoic acid. When coupled with chromatographic separation techniques, it allows for the precise quantification of labeled metabolites in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Isotopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds, making it highly suitable for the analysis of fatty acids, which are typically converted to more volatile derivatives like fatty acid methyl esters (FAMEs) prior to analysis. d-nb.infomdpi.com

In tracer studies with (13C)octanoic acid, GC-MS is used to measure the incorporation of ¹³C into other fatty acids. This is critical for studying fatty acid elongation and de novo synthesis. The mass spectrometer separates ions based on their mass, allowing for the differentiation between unlabeled fatty acids and those that have incorporated one or more ¹³C atoms (mass isotopomers). researchgate.net By analyzing the distribution of these mass isotopomers, researchers can quantify the extent to which (13C)octanoic acid has been used as a building block for longer-chain fatty acids. nih.gov GC-MS can also be used to analyze labeled fragments of fatty acids, which provides positional isotope information that can be used in metabolic flux modeling to elucidate pathways like the pentose (B10789219) phosphate (B84403) pathway and the Entner-Doudoroff pathway. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS for Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful platform for lipidomics, the large-scale study of lipids. biorxiv.orgmdpi.com Unlike GC-MS, LC-MS can analyze a broader range of lipids, including less volatile and complex lipids, often without the need for chemical derivatization. mdpi.combiorxiv.org This is particularly advantageous for comprehensive profiling of how the ¹³C label from octanoic acid is distributed across the entire lipidome.

When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or quadrupole time-of-flight (QTOF) instruments, LC-MS provides highly accurate mass measurements. nih.govnih.gov This accuracy enables the confident identification of lipids and the resolution of different isotopomers. mdpi.com In the context of (13C)octanoic acid studies, LC-HRMS can track the complete isotope labeling pattern of the molecular ion for all detected fatty acids and complex lipids. nih.gov This detailed information reveals the contribution of the tracer to various metabolic processes, including de novo synthesis (building new fatty acids), elongation (extending existing fatty acids), and incorporation into complex lipids like triglycerides and phospholipids. nih.govbiorxiv.org

The following table provides a summary of research findings using these analytical techniques with (13C)octanoic acid.

| Research Finding | Analytical Technique Used | Key Outcome | Reference |

| Quantification of Octanoate Oxidation in Brain | ex vivo ¹³C-NMR | Octanoate contributes ~20% to total brain oxidative energy production. | jneurosci.orgjneurosci.org |

| Compartmentation of Brain Metabolism | ex vivo ¹³C-NMR | Distinct labeling in glutamate vs. glutamine shows octanoate is preferentially metabolized in astrocytes. | nih.govjneurosci.org |

| Identification of Fatty Acid Elongation | GC-MS, ¹³C-NMR | Metabolism of (13C)octanoic acid leads to the formation of labeled longer-chain fatty acids. | researchgate.net |

| Comprehensive Lipid Profiling | LC-HRMS | Enables quantitation of the complete isotope labeling patterns in hundreds of lipid species following tracer administration. | nih.govbiorxiv.org |

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Flux Measurements

The fundamental principle of IRMS involves the conversion of the analyte of interest into a simple gas, which for carbon isotopes is CO₂. fmach.itoiv.int The sample is combusted in an elemental analyzer, and the resulting gas is introduced into the mass spectrometer. The IRMS instrument is specifically designed to precisely measure the ratio of the heavier isotope (¹³C) to the lighter isotope (¹²C) in the CO₂. oiv.intresearchgate.net This ratio is typically expressed in the delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). fmach.it

A prominent application of IRMS in conjunction with (¹³C)octanoic acid is the ¹³C-Octanoic Acid Breath Test (¹³C-OABT) for assessing the rate of solid-phase gastric emptying. digestivehealth.org.auresearchgate.nettandfonline.com After ingestion of a meal containing (¹³C)octanoic acid, the tracer is absorbed in the small intestine, transported to the liver, and rapidly metabolized, leading to the production of ¹³CO₂ which is then exhaled. digestivehealth.org.au The rate-limiting step in this process is the emptying of the stomach contents into the duodenum. digestivehealth.org.au By collecting breath samples at regular intervals and analyzing the ¹³CO₂/¹²CO₂ ratio using IRMS, a time course of ¹³CO₂ excretion can be generated. karger.comdigestivehealth.org.au From this curve, key parameters of gastric emptying such as the half-emptying time (t₁/₂) and the lag phase (t_lag_) can be calculated. researchgate.netnaspghan.org

Studies have demonstrated the reliability and non-invasive nature of the ¹³C-OABT as determined by IRMS, showing good correlation with the gold standard method of scintigraphy. researchgate.netnaspghan.org The high precision of IRMS allows for the detection of very small changes in isotopic enrichment, making it suitable for measuring systemic fatty acid flux with low tracer doses. nih.gov For instance, the combination of gas chromatography with combustion and IRMS (GC/C/IRMS) enables the measurement of plasma palmitate turnover using ultralow doses of [U-¹³C]palmitate. nih.gov

| Parameter | Description | Typical Value (Healthy Adults) | Source |

| Gastric Half-Emptying Time (t₁/₂, breath) | The time it takes for half of the ¹³C label to be recovered in the breath. | 89.4 - 185.1 min | researchgate.net |

| Gastric Lag Phase (t_lag, breath) | The initial period after meal ingestion before significant gastric emptying begins. | 37.1 - 117.8 min | researchgate.net |

| Gastric Emptying Coefficient (GEC) | A parameter derived from the ¹³CO₂ excretion curve, reflecting the rate of emptying. | 2.9 ± 0.5 | nih.govcapes.gov.br |

This table presents typical reference ranges for gastric emptying parameters measured by the ¹³C-octanoic acid breath test and analyzed by IRMS. Values can vary based on the test meal and study population.

While IRMS provides excellent data on bulk isotopic enrichment, it does not provide information on the specific position of the ¹³C label within a molecule. nih.gov For more detailed metabolic analysis, other mass spectrometric techniques are required.

Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA) in Conjunction with MS Data

To gain deeper insights into the synthesis and turnover of fatty acids, researchers employ modeling approaches such as Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA). nih.govresearchgate.netnih.gov These techniques analyze the distribution of mass isotopomers in a product molecule, which are molecules that differ only in the number of isotopic substitutions. nih.govfrontiersin.org This analysis, performed on data obtained from mass spectrometry (typically Gas Chromatography-Mass Spectrometry, GC-MS), allows for the quantification of metabolic fluxes and the determination of the isotopic enrichment of the true precursor pool. nih.gov

MIDA is a mathematical method that uses the principles of probability and statistics to deduce the isotopic enrichment of the biosynthetic precursor pool from the mass isotopomer pattern of a newly synthesized polymer, such as a fatty acid. nih.gov Fatty acid synthesis can be viewed as the sequential addition of two-carbon acetyl-CoA units. nih.gov When a ¹³C-labeled substrate is introduced, the resulting fatty acids will be a mixture of unlabeled molecules (M+0), molecules containing one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on. The specific distribution of these isotopomers depends on the proportion of labeled to unlabeled acetyl-CoA in the precursor pool. nih.gov By measuring this distribution with a mass spectrometer and applying the MIDA model, one can calculate the precursor enrichment and the fraction of the fatty acid pool that was newly synthesized during the experiment. nih.gov

Isotopomer Spectral Analysis (ISA) is another powerful modeling technique that interprets the mass isotopomer patterns of metabolites. nih.govnih.gov Similar to MIDA, ISA models the expected isotopomer distribution based on metabolic pathways and precursor-product relationships. nih.govresearchgate.net It can be used to distinguish between fatty acids that are synthesized de novo, those that are imported from extracellular sources, and those that have been modified through processes like elongation. nih.gov Studies using ¹³C-labeled precursors, including octanoate, have utilized ISA to assess cholesterol and fatty acid synthesis. nih.govnih.gov

However, research has indicated that while ISA provides accurate modeling for long-chain fatty acids up to 18 carbons, its accuracy can decrease for very-long-chain fatty acids (20-24 carbons). nih.govresearchgate.netresearchgate.net For these longer fatty acids, newer modeling approaches like Fatty Acid Source Analysis (FASA) have been developed to provide more accurate quantitation. researchgate.netnih.govresearchgate.net

| Analytical Approach | Principle | Key Outputs | Application with (¹³C)Octanoic Acid |

| MIDA | Uses combinatorial probabilities to analyze mass isotopomer distributions in a polymer. nih.gov | Isotopic enrichment of the true precursor pool; fractional synthesis rate of the polymer. nih.gov | Quantifying de novo synthesis and turnover of fatty acids where octanoate can serve as a chain initiator or be metabolized to precursor units. |

| ISA | Models the expected mass isotopomer spectrum based on known metabolic pathways. nih.govnih.gov | Fluxes between different metabolic compartments; contribution of different sources (e.g., synthesis vs. import) to a metabolite pool. nih.govnih.gov | Assessing the contribution of various pathways to the cellular fatty acid pool, including synthesis from precursors like ¹³C-octanoate. nih.gov |

This table compares the principles and outputs of MIDA and ISA, two key analytical approaches for interpreting mass spectrometry data from ¹³C tracer studies.

Advanced MS Approaches: Click-Mass Spectrometry for Fatty Acyl Turnover

To overcome some of the limitations of traditional stable isotope labeling and to enable more targeted and sensitive analysis of fatty acid metabolism, advanced mass spectrometry approaches have been developed. One such innovative strategy combines bioorthogonal chemistry, specifically "click chemistry," with mass spectrometry. researchgate.netresearchgate.net

This method involves using a modified fatty acid analog, such as an omega-alkynyl fatty acid, as a tracer. researchgate.netoup.com This analog is structurally similar to the natural fatty acid and can be incorporated into cellular lipids and lipid-modified proteins. The key feature of this analog is the presence of a terminal alkyne group, a chemical handle that does not interfere with the cell's natural metabolic machinery.

Following a pulse-chase experiment where cells are incubated with the alkyne-tagged fatty acid, the cells are lysed. The alkyne-tagged molecules can then be selectively reacted with a reporter tag containing an azide (B81097) group via a highly specific and efficient copper(I)-catalyzed cycloaddition reaction—a classic example of click chemistry. researchgate.net This reporter tag can be a fluorophore for imaging or, for mass spectrometry applications, a biotin (B1667282) tag for enrichment. researchgate.net

The biotin-tagged lipids or proteins can be isolated from the complex cellular lysate using streptavidin-coated beads. The enriched fraction can then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific molecules that have incorporated the fatty acid tracer. This approach allows for the sensitive detection and comprehensive profiling of fatty acyl turnover in various lipid classes and post-translationally modified proteins. researchgate.netoup.com Click chemistry-based methods offer high sensitivity and fast sample turnover, providing a powerful tool for studying the dynamic processes of fatty acid metabolism. researchgate.net

| Step | Description | Purpose |

| 1. Labeling | Cells or organisms are incubated with a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne group). | Incorporation of the tracer into various lipid species and acylated proteins. |

| 2. Lysis & Click Reaction | Cells are lysed, and the alkyne-tagged molecules are reacted with an azide-containing reporter tag (e.g., biotin-azide). | Covalent attachment of a reporter tag to the labeled molecules for detection and enrichment. |

| 3. Enrichment | Biotin-tagged molecules are captured using streptavidin affinity purification. | Isolation of the labeled molecules from the total cellular pool. |

| 4. Mass Spectrometry | The enriched molecules are analyzed by LC-MS/MS. | Identification and quantification of specific lipids and proteins undergoing fatty acylation, providing insights into turnover rates. |

This table outlines the general workflow of a click-mass spectrometry experiment for tracing fatty acyl turnover.

Metabolic Flux Analysis and Modeling with 13c Octanoic Acid

Theoretical Frameworks for (13C)-Metabolic Flux Analysis (MFA)

(13C)-Metabolic Flux Analysis ((13C)-MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a living cell. researchgate.netmdpi.comnih.gov This is achieved by introducing a substrate labeled with a stable isotope, such as (13C)octanoic acid, into the biological system. digestivehealth.org.auresearchgate.netresearchgate.net The labeled carbon atoms are then incorporated into various metabolites as they move through the metabolic network. embopress.orgnih.gov By measuring the distribution of these isotopic labels in the metabolites, researchers can deduce the active metabolic pathways and quantify the flux through them. mdpi.comembopress.org

Isotopomer Balancing and Network Modeling

At the core of (13C)-MFA is the concept of isotopomer balancing. Isotopomers are molecules that have the same chemical formula but differ in the isotopic composition of their atoms. nih.gov When a (13C)-labeled substrate like (13C)octanoic acid is metabolized, it gives rise to a unique pattern of isotopomers for each metabolite in the network. embopress.orgnih.gov

A stoichiometric model of the metabolic network is constructed, which represents all the biochemical reactions and the atom transitions within them. This model serves as a map for tracking the flow of the labeled carbon atoms. The principle of isotopomer balancing states that at a metabolic steady state, the rate of formation of a particular isotopomer of a metabolite must equal its rate of consumption. By applying this principle to the entire network, a system of equations is created that relates the unknown metabolic fluxes to the measured isotopomer distributions. biorxiv.org

Flux Quantification and Rate Determination from Isotopic Enrichment

The isotopic enrichment of a metabolite, which is the fraction of molecules containing the (13C) label, is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. embopress.orgfrontiersin.org This experimental data is then used in conjunction with the isotopomer balancing equations to estimate the intracellular metabolic fluxes.

The process involves computationally fitting the flux values in the metabolic model to best reproduce the experimentally measured isotopomer distributions. biorxiv.org This allows for the quantification of reaction rates throughout the central carbon metabolism, providing a detailed snapshot of the cell's metabolic state. mdpi.com The choice of the labeled substrate, such as the specific labeling pattern of (13C)octanoic acid, can significantly impact the precision and accuracy of the determined fluxes. mdpi.com

Computational Models for Fatty Acid and Lipid Metabolism

Computational modeling plays a crucial role in deciphering the complex dynamics of fatty acid and lipid metabolism. These models, when combined with experimental data from tracers like (13C)octanoic acid, provide a quantitative understanding of how cells process and utilize fatty acids.

Integration of (13C)Octanoic Acid Tracer Data into Metabolic Models

Data obtained from (13C)octanoic acid tracer experiments, specifically the mass isotopomer distributions of key metabolites, are integrated into comprehensive metabolic models. nih.govfrontiersin.org These models encompass the intricate network of reactions involved in fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and the synthesis of complex lipids. frontiersin.orgbiorxiv.org The tracer data serves as a critical set of constraints that allows for the precise estimation of fluxes through these pathways. For instance, by tracking the labeled carbons from (13C)octanoic acid as they are incorporated into acetyl-CoA and subsequently into TCA cycle intermediates, researchers can quantify the contribution of fatty acid oxidation to cellular energy production. nih.gov

Development and Validation of Predictive Models for Fatty Acid Fate

The integration of tracer data enables the development and validation of predictive models that can simulate the metabolic fate of fatty acids under various conditions. These models can predict how changes in substrate availability or genetic modifications will affect the flux through different metabolic pathways. For example, a validated model could predict the partitioning of fatty acids between β-oxidation for energy and incorporation into storage lipids like triacylglycerols. The predictive power of these models is essential for understanding metabolic regulation and for engineering metabolic pathways for biotechnological applications. core.ac.uk

A study on human-induced pluripotent stem cell-derived astrocytes used [U-13C]-C8:0 to trace its metabolism. The fractional enrichments of its derivatives were used for metabolic flux analysis, revealing insights into its β-oxidation pathway. frontiersin.org The model was able to mimic the measured labeling curves with a high degree of accuracy (R² = 0.972). frontiersin.org

Software and Algorithms for (13C)-MFA

A variety of software tools and algorithms have been developed to facilitate (13C)-MFA. These platforms provide functionalities for model construction, simulation of labeling experiments, parameter estimation, and statistical analysis. Some of the prominent software includes:

13CFLUX2 : A high-performance software suite for steady-state and isotopically non-stationary (13C)-MFA. researchgate.netnih.gov13cflux.net It supports complex network models and various types of measurement data. researchgate.netnih.gov

INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based tool that supports isotopically non-stationary MFA and allows for the analysis of complex biological systems. biorxiv.org

METRAN : A software for performing (13C)-metabolic flux analysis, tracer experiment design, and statistical analysis. github.io

NMR2Flux : A tool specifically designed for analyzing data from NMR spectroscopy.

FAMetA (Fatty Acid Metabolic Flux Analysis) : While a specific tool with this exact name is not prominently cited in the provided search results, the principles of MFA are extensively applied to study fatty acid metabolism. frontiersin.org

These software packages employ sophisticated algorithms to solve the complex system of equations involved in (13C)-MFA and to perform statistical analysis to assess the confidence in the estimated fluxes. 13cflux.net

Table of Software and Algorithms for (13C)-MFA

| Software/Algorithm | Key Features | References |

|---|---|---|

| 13CFLUX2 | High-performance, supports complex models and various data types. | researchgate.netnih.gov13cflux.net |

| INCA | MATLAB-based, supports non-stationary MFA. | biorxiv.org |

| METRAN | Tracer experiment design, statistical analysis. | github.io |

| NMR2Flux | Specialized for NMR data analysis. | |

| OpenFlux | Open-source software for modeling 13C-based metabolic flux analysis. |

| WUFlux | Open-source platform with a user-friendly interface for 13C-MFA of microbial metabolism. | github.io |

Applications of 13c Octanoic Acid in Understanding Cellular and Organismal Metabolism

Mitochondrial Fatty Acid Oxidation Pathways

Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in high-energy-demand tissues. portlandpress.com (13C)Octanoic acid is an ideal tracer for studying this process because, as a medium-chain fatty acid, its entry into the mitochondria is independent of the carnitine palmitoyltransferase (CPT) system that regulates the transport of long-chain fatty acids. ahajournals.orgmdpi.com This characteristic allows researchers to specifically investigate the core enzymatic machinery of β-oxidation.

Tracing Octanoic Acid Oxidation in Specific Tissues (e.g., Heart, Liver, Skeletal Muscle)

Studies utilizing (13C)octanoic acid have been instrumental in quantifying its contribution to energy metabolism in key metabolic tissues. Research in rats using 13C-NMR spectroscopy has demonstrated that octanoate (B1194180) is a significant contributor to the fuel supply in the heart, liver, and various types of skeletal muscle. nih.gov The fractional contribution of octanoate to the acetyl-CoA pool, the entry point into the TCA cycle, varies depending on the tissue's oxidative capacity. nih.gov

| Tissue | Condition | Fractional Contribution (Fc2) |

|---|---|---|

| Heart | - | 0.563 ± 0.066 |

| Liver | - | 0.367 ± 0.054 |

| Soleus Muscle | Rested | 0.565 ± 0.089 |

| Soleus Muscle | Contracted | 0.564 ± 0.096 |

| Red Gastrocnemius | Rested | 0.470 ± 0.092 |

| Red Gastrocnemius | Contracted | 0.438 ± 0.072 |

| White Gastrocnemius | Rested | 0.340 ± 0.081 |

| White Gastrocnemius | Contracted | 0.272 ± 0.065 |

Data derived from studies using 13C-NMR spectroscopy in intact rats. nih.gov

Investigating Beta-Oxidation Dynamics and Acetyl-CoA Pool Contribution

(13C)Octanoic acid tracers, such as [2,4,6,8-13C4]octanoate, allow for detailed analysis of metabolic flux. As the fatty acid undergoes β-oxidation, it is sequentially cleaved into 13C-labeled acetyl-CoA molecules. nih.gov These labeled molecules then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov By analyzing the 13C enrichment patterns in TCA cycle intermediates and related amino acids like glutamate (B1630785), researchers can quantify the contribution of octanoate to the total acetyl-CoA pool relative to other substrates like glucose. nih.govnih.gov

This isotopomer analysis reveals the dynamic interplay between different fuel sources. For instance, in isolated rat kidneys, the presence of octanoate was shown to decrease the contribution of pyruvate (B1213749) (derived from glucose) to the acetyl-CoA pool, with [2,4,6,8-13C4]octanoate contributing approximately 39% of the total acetyl-CoA. nih.gov This demonstrates a competitive relationship between fatty acid and carbohydrate oxidation. nih.gov Such studies are crucial for understanding how cells adapt their metabolism to varying nutrient availability. nih.govresearchgate.net

Impact of Mitochondrial Morphology on Fatty Acid Utilization

Recent research has uncovered a fascinating link between the shape of mitochondria—regulated by fusion and fission events—and their ability to metabolize fats. harvard.edunih.gov While direct studies using (13C)octanoic acid to probe this relationship are emerging, the principle has been established primarily with long-chain fatty acids. It has been shown that a fragmented mitochondrial network enhances fatty acid oxidation, whereas an elongated, fused network diminishes it. harvard.edu This effect is mediated by changes in the sensitivity of the enzyme CPT1 to its inhibitor, malonyl-CoA. harvard.edunih.gov

Brain Metabolism and Energy Homeostasis

While glucose is considered the primary fuel for the brain, there is substantial evidence that other substrates, including fatty acids, play a significant role. nih.govjneurosci.orgnih.gov Medium-chain fatty acids like octanoic acid are of particular interest as they can cross the blood-brain barrier and be readily metabolized by brain cells. semanticscholar.orgocl-journal.org

Contribution of (13C)Octanoic Acid to Brain Oxidative Energy Production

Using techniques like 13C nuclear magnetic resonance (NMR) spectroscopy with labeled [2,4,6,8-13C4]octanoate, researchers have quantified the contribution of this fatty acid to brain energy needs. In a pivotal study on intact rats, it was discovered that the oxidation of octanoate is surprisingly avid in the brain, contributing approximately 20% to the total oxidative energy production. nih.govjneurosci.orgnih.gov

This finding challenges the traditional view of the brain as being almost exclusively reliant on glucose. mdpi.com The study demonstrated that the combination of unlabeled glucose and 13C-labeled octanoate could account for the entirety of the brain's oxidative metabolism, underscoring the importance of fatty acids as a significant energy source for the central nervous system. jneurosci.orgnih.gov

| Substrate | Estimated Contribution to Oxidative Energy Production |

|---|---|

| (13C)Octanoate | ~20% |

| Glucose (unlabeled) | ~80% |

| Ketones (from octanoate) | <5% |

Data derived from 13C NMR spectroscopy studies in intact rats. nih.govjneurosci.orgnih.gov

Compartmentalized Oxidation of Octanoic Acid in Brain Astrocytes and Neurons

The brain's metabolic complexity arises from the specialized roles of its different cell types, primarily neurons and astrocytes. Studies using (13C)octanoic acid have been crucial in unraveling this metabolic compartmentalization. The analysis of 13C labeling patterns in brain metabolites, specifically glutamate and glutamine, reveals where octanoate is being oxidized. nih.govjneurosci.org

Research has shown that the labeling patterns are distinct for these two amino acids, indicating that octanoate oxidation is compartmentalized. nih.gov The data strongly suggest that octanoate is predominantly, if not exclusively, oxidized within astrocytes. jneurosci.orgnih.gov This is supported by the close association of 13C label from octanoate with glutamine synthesis, a process known to occur primarily in astrocytes. nih.govjneurosci.org In contrast, neurons appear to have a limited capacity to oxidize octanoate directly but can utilize downstream metabolites like ketone bodies or lactate (B86563), which can be produced by astrocytes. frontiersin.org This astrocyte-specific metabolism supports the concept of an astrocyte-neuron metabolic shuttle, where astrocytes process fatty acids and provide alternative energy substrates to support neuronal function. semanticscholar.orgmdpi.com

Interactions with Glucose and Ketone Body Metabolism in Cerebral Bioenergetics

Under normal physiological conditions, the brain relies almost exclusively on glucose for its energy requirements. However, in situations where glucose availability or utilization is compromised, such as during traumatic brain injury (TBI), starvation, or in certain neurodegenerative diseases like Alzheimer's, the brain can adapt by using alternative energy substrates. nih.govfrontiersin.org Ketone bodies, primarily acetoacetate (B1235776) and β-hydroxybutyrate, become a crucial fuel source, capable of supplying up to 60% of the brain's energy needs. frontiersin.orgocl-journal.org

(13C)Octanoic acid is an invaluable tool for studying this metabolic shift. As a medium-chain fatty acid, octanoic acid is readily converted in the liver to ketone bodies. Following administration, the 13C label can be tracked as it is incorporated into acetoacetate and β-hydroxybutyrate, transported across the blood-brain barrier, and ultimately metabolized by brain cells. nih.gov This process allows researchers to quantify the brain's capacity for ketone utilization.

Research in TBI models and patients has revealed a state of cerebral metabolic distress, where glucose metabolism is impaired. nih.gov Studies monitoring brain interstitial tissue have shown that higher levels of brain ketone bodies correlate with markers of this distress, such as elevated lactate and glutamate, but not with brain glucose levels. nih.gov This suggests that under stress, the brain increases its reliance on ketones as a compensatory energy source. nih.gov Diets enriched with medium-chain triglycerides, which are metabolized into octanoic and other medium-chain fatty acids, are being explored as a therapeutic strategy to provide the brain with these alternative fuels. nih.gov The use of (13C)octanoic acid in such studies helps to elucidate the direct metabolic impact of these interventions on cerebral energy production, highlighting the intricate balance between glucose and ketone body metabolism in maintaining brain function during periods of crisis. nih.govnih.gov

Hepatic Lipid Metabolism and Pathophysiological States

The liver is the central organ for lipid metabolism, and (13C)octanoic acid provides a dynamic window into its function, particularly in disease states like non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).

Mitochondrial dysfunction is considered a key element in the pathogenesis of NASH. nih.gov The (13C)octanoic acid breath test (OBT) is a non-invasive method used to assess hepatic mitochondrial β-oxidation. nih.govmdpi.com After oral administration, (13C)octanoic acid is absorbed and rapidly transported to the liver, where it undergoes mitochondrial oxidation, releasing 13CO2 that is measured in the exhaled breath. nih.gov

Studies using this method have yielded critical insights into the metabolic disturbances in NAFLD and NASH. Some research indicates that as liver disease worsens, mitochondrial oxidation capacity may decline. mdpi.com However, other findings present a more complex picture. One study found that the total body β-oxidation of octanoic acid was not different between patients with NASH and healthy controls, although there was a significant sex difference, with women showing higher rates of 13CO2 excretion. nih.gov Another study reported that patients with NASH had higher rates of octanoic acid metabolism compared to those with simple steatosis (NAFL). nih.gov This seemingly contradictory finding may reflect a compensatory increase in mitochondrial biogenesis in response to the high influx of fatty acids in NASH, a mechanism that can also lead to increased production of damaging reactive oxygen species. nih.gov

Furthermore, octanoate oxidation has been shown to be negatively correlated with fasting plasma glucose and endogenous glucose production, linking hepatic fat metabolism directly to glucose homeostasis. frontiersin.orgdntb.gov.ua These findings suggest the (13C)octanoic acid breath test is a sensitive tool for evaluating hepatic mitochondrial function and may help differentiate stages of fatty liver disease. nih.govfrontiersin.org

| Study Focus | Patient Group | Key Finding | Reference |

| Hepatic Oxidation & Glucose Metabolism | Suspected NAFLD | Octanoate oxidation was negatively correlated with fasting plasma glucose and endogenous glucose production. | frontiersin.org, dntb.gov.ua |

| Total Body Oxidation in NASH | Histologically proven NASH vs. Healthy Controls | Total body oxidation of octanoic acid was normal in NASH patients, but significantly higher in women than in men across both groups. | nih.gov |

| Differentiating NASH from NAFL | NASH vs. NAFL (Simple Steatosis) vs. Healthy Volunteers | The 13C-OBT showed good efficacy in identifying patients with NASH from those with NAFL, with higher metabolism rates observed in the NASH group. | nih.gov |

| Mitochondrial Function in NAFLD | NAFLD | 13C-breath tests using substrates like octanoic acid can assess mitochondrial oxidation capacity, which may be impaired early in the disease. | mdpi.com |

Triacylglycerols (TAGs) are the primary form of stored energy in cells. While long-chain fatty acids are the preferred substrates for TAG synthesis, (13C)octanoic acid can be used as a tracer to investigate the dynamics of this process. cdnsciencepub.com When (13C)octanoic acid enters the liver, its carbon skeleton can follow several metabolic routes. It can be directly oxidized for energy, converted into ketone bodies, or enter the cytosolic pool of acyl-CoAs for lipid synthesis.

Research has shown that short-chain fatty acids are generally poor substrates for direct incorporation into TAGs compared to long-chain fatty acids. cdnsciencepub.com However, the 13C label from octanoic acid can still be traced into the TAG pool through various pathways, including chain elongation to form longer fatty acids which are then esterified to the glycerol (B35011) backbone. The primary value of (13C)octanoic acid as a tracer in this context is its ability to follow the flux of carbon from a medium-chain fatty acid into the complex network of hepatic lipid synthesis, providing insights into the relative rates of oxidation versus storage under different physiological or dietary conditions.

The metabolism of (13C)octanoic acid is sensitive to both dietary and pharmacological interventions, making it a useful marker for evaluating the efficacy of treatments targeting hepatic metabolism.

Studies have shown that lifestyle interventions in patients with NAFLD can lead to significant changes in octanoate metabolism. Following a period of lifestyle treatment, patients exhibited significantly greater octanoate oxidation, which was correlated with reductions in liver steatosis and improvements in glucose metabolism. frontiersin.orgdntb.gov.ua Specific dietary interventions, such as an enteral nutrition diet enriched with octanoic acid, have been shown in animal models to alleviate acute liver injury by modulating inflammatory pathways through the PPARγ receptor. iiarjournals.org Furthermore, a diet rich in octanoic acid has been found to improve endurance and reprogram mitochondrial biogenesis in the skeletal muscle of mice, driven by the activation of AMPK, a key energy-sensing enzyme. mdpi.com

From a pharmacological perspective, research has demonstrated that inhibiting the ENT1 adenosine (B11128) transporter can enhance the effects of octanoic acid on the expression of genes related to energy metabolism. whiterose.ac.uk These findings highlight how (13C)octanoic acid can be employed to track the metabolic response to various therapeutic strategies in real-time.

| Intervention Type | Intervention Details | Observed Effect on Metabolism | Reference |

| Lifestyle | Lifestyle treatment or standard care for NAFLD patients | Increased octanoate oxidation, correlating with reduced steatosis and improved glucose control. | frontiersin.org, dntb.gov.ua |

| Dietary | Octanoic acid-rich enteral nutrition in endotoxemic rats | Alleviation of acute liver injury via the PPARγ/STAT-1/MyD88 pathway. | iiarjournals.org |

| Dietary | Octanoic acid-rich diet in mice | Increased endurance capacity and mitochondrial biogenesis in skeletal muscle via AMPK activation. | mdpi.com |

| Pharmacological | Inhibition of the ENT1 adenosine transporter in cell culture | Enhanced expression of energy-related genes in response to octanoic acid treatment. | whiterose.ac.uk |

Tracing Triacylglycerol Synthesis and Turnover with (13C)Octanoic Acid Tracers

Enterocyte Metabolism and Gastrointestinal Physiology

Beyond the liver and brain, (13C)octanoic acid is a cornerstone for assessing fundamental gastrointestinal processes, most notably the rate of gastric emptying.

The (13C)octanoic acid breath test is a well-established, non-invasive, and non-radioactive method for reliably measuring the gastric emptying rate of solid food. ontosight.aiwikilectures.eu The principle of the test is based on a sequence of physiological events where gastric emptying is the rate-limiting step. digestivehealth.org.aujove.com

The procedure involves the subject consuming a standardized solid meal, typically scrambled eggs, into which a known amount of (13C)octanoic acid has been incorporated. wikilectures.eudigestivehealth.org.au Because octanoic acid is bound to the solid phase of the meal, it is not absorbed in the stomach. wikilectures.eu The rate at which the 13C label appears in the breath as 13CO2 is directly proportional to the rate at which the stomach empties the solid meal into the small intestine. ontosight.ai Once in the duodenum, the (13C)octanoic acid is rapidly absorbed by enterocytes, transported via the portal vein to the liver, and swiftly metabolized. digestivehealth.org.aukibion.com The resulting 13CO2 enters the body's bicarbonate pool and is exhaled. digestivehealth.org.au

Breath samples are collected at baseline and then at regular intervals over several hours. digestivehealth.org.au The change in the ratio of 13CO2 to 12CO2 over time is analyzed to calculate key parameters of gastric emptying. wikilectures.eu

| Parameter | Description | Typical Normal Range (Solid Diet) | Reference |

| t1/2 (Half-Emptying Time) | The time taken for 50% of the labeled meal to empty from the stomach. | 110-160 minutes | wikilectures.eu |

| t_lag (Lag Phase Time) | The time until the maximal rate of gastric emptying is reached. | Recommended cut-off: 130 minutes | kibion.com |

| GEC (Gastric Emptying Coefficient) | A parameter derived from the 13CO2 excretion curve, reflecting emptying efficiency. | Varies based on calculation method | kibion.com |

This test is highly valuable for diagnosing disorders of gastric motility, such as gastroparesis, and for evaluating the efficacy of prokinetic agents. ontosight.aijove.com Its high correlation with the gold-standard scintigraphy method, combined with its safety and simplicity, makes it a preferred tool in both clinical and research settings. wikilectures.eu

Absorption and Oxidation of Octanoic Acid in the Gastrointestinal Tract

(13C)Octanoic acid serves as a key tracer in non-invasive diagnostic methods for assessing gastrointestinal function, particularly gastric emptying. isotope.comresearchgate.net The principle behind its use lies in its metabolic pathway: after being ingested as part of a solid meal, (13C)octanoic acid remains with the solid phase in the stomach. isotope.com Upon entering the duodenum, it is rapidly absorbed and transported to the liver via the portal vein for immediate oxidation. isotope.comphysiology.orgresearchgate.net This process results in the production of labeled carbon dioxide (¹³CO₂), which is then exhaled and can be measured in the breath. researchgate.netsurrey.ac.uk

Research has demonstrated that octanoic acid is well-absorbed from the gastrointestinal tract and rapidly oxidized in humans. frontiersin.org Studies using carboxyl-labeled octanoic acid found no significant difference in the recovery of the label in expired CO₂ after oral versus intravenous administration, confirming efficient absorption. frontiersin.org Furthermore, the oxidation of small amounts of octanoic acid appears to proceed at a consistent rate, even with moderate blood levels of glucose or unlabeled octanoate. frontiersin.org

The ¹³C-OABT has been validated against the gold standard method of scintigraphy and is considered a useful and reproducible tool for assessing gastric function in various physiological and pathological conditions. oup.comresearchgate.net

Table 1: Principle of the ¹³C-Octanoic Acid Breath Test for Gastric Emptying

| Metabolic Step | Description | Significance for the Test |

|---|---|---|

| Ingestion | (13C)Octanoic acid is incorporated into a solid test meal (e.g., egg yolk). isotope.comsurrey.ac.uk | Ensures the tracer follows the solid phase of the meal. |

| Gastric Emptying | The labeled meal is processed by the stomach and gradually emptied into the duodenum. plos.org | This is the rate-limiting step determining the appearance of the label in breath. isotope.commetsol.com |

| Intestinal Absorption | Once in the duodenum, (13C)octanoic acid is rapidly absorbed through the intestinal mucosa. isotope.comsurrey.ac.uk | Rapid absorption ensures the test primarily reflects gastric function. |

| Hepatic Oxidation | (13C)Octanoic acid is transported to the liver and is quickly oxidized to ¹³CO₂. isotope.comresearchgate.net | This metabolic conversion produces the labeled molecule that will be measured. |

| Exhalation | ¹³CO₂ enters the bicarbonate pool and is exhaled in the breath, where its concentration is measured over time. surrey.ac.ukmetsol.com | The rate of ¹³CO₂ exhalation directly correlates with the rate of gastric emptying. researchgate.net |

Microbial Metabolism and Metabolic Engineering

(13C)-MFA of Microbial Systems under Octanoic Acid Stress

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. jci.orgturkupetcentre.net This method involves culturing cells on a ¹³C-labeled carbon source, such as glucose, and then measuring the ¹³C-labeling patterns in key metabolites, typically protein-bound amino acids. jci.orgisotope.com By using computational models, these labeling patterns can be used to calculate the flux distribution throughout the central metabolic network. mdpi.com

This approach has been applied to understand how microorganisms, such as Escherichia coli, respond to the toxic effects of octanoic acid. isotope.comnih.gov Octanoic acid is a valuable biorenewable chemical, but its production in microbial systems is often limited by its toxicity to the host organism. nih.govau.dk By comparing the metabolic flux maps of E. coli under normal conditions and under octanoic acid stress, researchers can identify the specific pathways that are altered. nih.gov

One study performing ¹³C-MFA on E. coli MG1655 under octanoic acid stress revealed significant changes in central carbon metabolism. nih.gov The findings indicated that octanoic acid stress led to a reduction in the carbon flux through the tricarboxylic acid (TCA) cycle and the pathway for CO₂ production. nih.gov Conversely, the flux towards extracellular acetate (B1210297) production was increased. nih.gov These results suggest that the cells adapt to octanoic acid-induced stress by rerouting their carbon metabolism.

Table 2: Changes in Metabolic Fluxes in E. coli under Octanoic Acid Stress

| Metabolic Pathway | Effect of Octanoic Acid Stress | Reference |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Reduced carbon flux | nih.gov |

| CO₂ Production | Reduced carbon flux | nih.gov |

| Pyruvate Dehydrogenase Pathway | Reduced carbon flux | nih.gov |

| Pyruvate Oxidative Pathway | Increased activity | nih.gov |

| Extracellular Acetate Production | Increased activity | nih.gov |

Engineering Microorganisms for Optimized Fatty Acid Production and Mitigation of Toxicity

Metabolic engineering provides a framework for rationally modifying microbial metabolism to enhance the production of desired chemicals, such as octanoic acid, and to improve the organism's tolerance to toxic products. nih.govnih.gov Common strategies include blocking competing metabolic pathways, overexpressing rate-limiting enzymes, and engineering cell membranes to better withstand chemical stress. nih.govjci.org

In the context of octanoic acid production in E. coli, several genetic modifications have been explored. Since medium-chain fatty acids (MCFAs) like octanoic acid are not naturally abundant products in E. coli and are toxic, engineering efforts focus on redirecting fatty acid synthesis. This can involve introducing a thioesterase enzyme that specifically releases octanoic acid from the fatty acid synthesis pathway. researchgate.net

To increase the precursor supply for fatty acid synthesis and prevent the degradation of the product, genes involved in competing pathways or in fatty acid breakdown (β-oxidation) are often deleted. researchgate.net For instance, knocking out genes like fadD and fadE, which are essential for the first steps of β-oxidation, can prevent the degradation of the produced octanoic acid. One study achieved an octanoate production of 12% of the theoretical yield in an engineered E. coli strain. Further research has focused on evolving E. coli to grow on octanoic acid as the sole carbon source, leading to the identification of mutations that enhance the expression and activity of the acyl-CoA synthetase FadD, a key enzyme for activating fatty acids for metabolism.

Another strategy to combat toxicity involves engineering the cell membrane. researchgate.net Studies have shown that modifying the composition of the membrane to decrease its fluidity is associated with improved octanoic acid production. researchgate.net

Table 3: Examples of Metabolic Engineering Strategies in E. coli for Octanoic Acid Production

| Engineering Strategy | Target Gene/Pathway | Objective | Reference |

|---|---|---|---|

| Introduce Product-Specific Enzyme | Thioesterase | Cleave octanoic acid from the fatty acid synthase complex. | researchgate.net |

| Block Product Degradation | fadD, fadE (β-oxidation) | Prevent the breakdown of produced octanoic acid. | |

| Increase Precursor Supply | Various metabolic knockouts | Divert carbon flux away from competing pathways and towards fatty acid synthesis. | |

| Enhance Product Activation/Metabolism | fadD (acyl-CoA synthetase) | Improve the cell's ability to process octanoic acid, identified through adaptive evolution. | |

| Improve Tolerance | Membrane composition (e.g., lipid length, saturation) | Increase cell robustness against the toxic effects of octanoic acid. | researchgate.netau.dk |

Adipose Tissue Metabolism

Tracing Fatty Acid Trafficking and Storage in Adipose Depots

Stable isotope tracers are invaluable tools for studying the dynamic processes of fatty acid trafficking and storage in human adipose tissue in vivo. surrey.ac.uk These studies often involve the oral administration of a ¹³C-labeled fatty acid with a meal to trace the fate of dietary fat, and the intravenous infusion of another labeled fatty acid (e.g., deuterated) to trace endogenous fatty acid pools. oup.com

While long-chain fatty acids like [U-¹³C]palmitic acid are commonly used for these purposes, (¹³C)octanoic acid has also been employed in metabolic studies. oup.complos.org As a medium-chain fatty acid (MCFA), octanoic acid has different metabolic properties compared to long-chain fatty acids (LCFAs). turkupetcentre.netnih.gov LCFAs are typically re-esterified into triglycerides and packaged into chylomicrons for transport in the lymph, whereas MCFAs can be absorbed directly into the portal vein and are rapidly oxidized by the liver. nih.gov

Despite these differences, some studies indicate that MCFAs can be incorporated into adipose tissue. nih.gov Research comparing the esterification of octanoate and oleate (B1233923) (an LCFA) in 3T3-L1 adipocytes (a cell line model for fat cells) found that less octanoate was stored as triacylglycerols and more was oxidized compared to oleate. nih.gov The incorporation of octanoate into lipids in these cells was limited, reaching a maximum of about 10% of the total stored fatty acids. nih.gov This suggests that while some storage of (¹³C)octanoic acid in adipose depots may occur, it is less favored than the storage of LCFAs. physiology.orgnih.gov Therefore, its utility as a direct tracer for quantifying the total flux of dietary fat into adipose storage may be limited compared to LCFAs that more closely represent the bulk of dietary fatty acids.

Quantification of Lipolysis and Re-esterification Processes

Lipolysis is the process by which triglycerides stored in adipocytes are broken down into glycerol and free fatty acids (FFAs), which are then released into the circulation. metsol.com A significant portion of the FFAs released during lipolysis can be taken back up by the adipocyte and re-esterified back into triglycerides, a process known as re-esterification. metsol.com Quantifying these two processes is crucial for understanding adipose tissue metabolism.

The use of stable isotope tracers is the primary method for quantifying whole-body and regional lipolysis and re-esterification in vivo. metsol.com Typically, this involves the simultaneous infusion of a labeled glycerol tracer (e.g., [²H₅]glycerol) and a labeled long-chain fatty acid tracer (e.g., [1-¹³C]palmitic acid). metsol.com The rate of appearance of glycerol is a direct index of total lipolysis, as glycerol cannot be re-used by the adipocyte. metsol.com The difference between the total rate of fatty acid release (calculated from the glycerol release) and the rate of appearance of the fatty acid tracer in plasma provides an estimate of the rate of re-esterification. metsol.com

While (¹³C)octanoic acid is a valuable metabolic tracer, its specific application for the in vivo quantification of ongoing lipolysis and re-esterification from adipose tissue triglycerides is not as established as that of labeled palmitate. metsol.com However, unlabeled octanoic acid infusions have been used in research to validate deconvolution methods for quantifying the pulsatile release of FFAs, which is a characteristic of lipolysis. In these studies, known pulses of octanoic acid were infused, and the ability of the mathematical model to accurately detect these pulses in the blood demonstrated the validity of the method for measuring FFA release. One study also noted that glycerol release from fat cells pre-treated with octanoate was greater than from those pre-treated with oleate, suggesting octanoate's position in the triglyceride molecule may influence its release during lipolysis. nih.gov

Pharmacokinetic Studies and Isotope Tracing

Disposition and Metabolism of Octanoic Acid in in vivo Systems

The pharmacokinetic profile of (13C)octanoic acid is characterized by its behavior as a medium-chain fatty acid. ontosight.ai When administered orally, typically incorporated into a solid meal like a scrambled egg yolk, the labeled octanoic acid remains bound to the solid phase as it passes through the stomach. europeanreview.orgphysiology.org It is not absorbed from the stomach. jove.com

The key pharmacokinetic steps are as follows:

Intestinal Absorption : Once the chyme containing (13C)octanoic acid enters the duodenum, the labeled fatty acid is rapidly absorbed through the intestinal mucosa. europeanreview.orgphysiology.orgdigestivehealth.org.au

Hepatic Metabolism : Following absorption, it is transported via the portal vein to the liver. physiology.orgjove.com In the liver, it undergoes immediate and extensive oxidation. europeanreview.orgphysiology.orgkarger.com This metabolic process, specifically β-oxidation, breaks down the fatty acid, yielding labeled acetyl-coenzyme A. frontiersin.org

Excretion : The labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle, resulting in the production of labeled carbon dioxide (13CO2). frontiersin.org This 13CO2 enters the bicarbonate pool in the plasma and is then expelled from the body via exhalation. ontosight.aidigestivehealth.org.au The appearance of 13CO2 in the breath can be detected within minutes of the compound leaving the stomach and entering the intestine. europeanreview.orgfrontiersin.org

Studies in rats using infused [2,4,6,8-13C4]octanoate demonstrated that octanoate (B1194180) is a significant contributor to the acetyl-CoA pool in major sites of fatty acid oxidation, including the heart, liver, and skeletal muscle. nih.gov The fractional contribution of octanoate to oxidative metabolism was found to correlate with the oxidative capacity of the tissue, being highest in the heart and soleus muscle. nih.gov

Table 1: Fractional Contribution of (13C)octanoate to Acetyl-CoA Pool in Rat Tissues

| Tissue | Fractional Contribution (Fc2) |

|---|---|

| Heart | 0.563 ± 0.066 |

| Liver | 0.367 ± 0.054 |

| Soleus Muscle (Rested) | 0.565 ± 0.089 |

| Red Gastrocnemius (Rested) | 0.470 ± 0.092 |

| White Gastrocnemius (Rested) | 0.340 ± 0.081 |

Data sourced from a study on octanoate oxidation in intact rats. nih.gov

Relationship between Octanoic Acid Pharmacokinetics and Metabolic Outcomes

The pharmacokinetic properties of (13C)octanoic acid form the basis of the 13C-Octanoic Acid Breath Test (OABT), a non-invasive diagnostic tool used to quantitatively measure the gastric emptying rate of solids. ontosight.airesearchgate.net The direct relationship between the rate of gastric emptying and the rate of 13CO2 exhalation is the core principle of this test. ontosight.ai

Because the absorption and subsequent hepatic oxidation of octanoic acid are very rapid and efficient, the rate-limiting step for the appearance of 13CO2 in the breath is the speed at which the stomach empties the labeled meal into the duodenum. europeanreview.orgjove.comkarger.com Therefore, the kinetics of 13CO2 appearance in breath samples collected over time directly mirrors the rate of gastric emptying. digestivehealth.org.au

Mathematical models are used to analyze the resulting 13CO2 excretion curves, allowing for the calculation of key metabolic outcomes and parameters. physiology.orgnih.gov These parameters provide a quantitative assessment of gastric function.

Key parameters calculated from the OABT include:

Gastric Half-Emptying Time (t1/2) : The time it takes for 50% of the labeled meal to exit the stomach. physiology.org

Lag Phase (t_lag) : The initial period after meal ingestion during which the stomach grinds the solid food into smaller particles before significant emptying begins. europeanreview.orgphysiology.org

Studies have shown an excellent correlation between the gastric emptying parameters derived from the OABT and those obtained from the gold-standard method of scintigraphy. physiology.orgkuleuven.be For instance, one study reported a correlation coefficient of 0.98 for the half-emptying time (t1/2) and 0.85 for the lag phase (t_lag) between the two methods. physiology.orgkuleuven.be This strong correlation validates the use of (13C)octanoic acid pharmacokinetics as a reliable proxy for the direct measurement of gastric emptying. europeanreview.orgresearchgate.net The test is sensitive enough to assess the effects of drugs on gastric emptying and to study the physiology of gastric function in various populations. europeanreview.org

Table 2: Comparison of Gastric Emptying Parameters from Breath Test and Scintigraphy

| Parameter | Correlation Coefficient (r) |

|---|---|

| Half-Emptying Time (t1/2) | 0.98 |

| Lag Phase (t_lag) | 0.85 |

Data from a study comparing (13C)octanoic acid breath test with simultaneous scintigraphy. physiology.orgkuleuven.be

Future Directions and Emerging Research Avenues

Advancements in Multidimensional (13C) Isotopic Tracing

Traditional 13C metabolic flux analysis (13C-MFA) has been a cornerstone for quantifying intracellular metabolic fluxes. sci-hub.se However, advancements are leading to more sophisticated, multidimensional isotopic tracing techniques. These methods move beyond analyzing labeling patterns in protein-bound amino acids and are beginning to incorporate data from a wider range of cellular macromolecules and metabolites. sci-hub.se

Future research will likely focus on:

Dynamic Metabolic Flux Analysis (DMFA): While traditional 13C-MFA assumes isotopic steady state, many biological processes are dynamic. d-nb.info 13C-DMFA methods are being developed to analyze systems where fluxes are not constant over time. sci-hub.se This will be particularly valuable for studying transient metabolic states in response to stimuli or during disease progression.

Compartmentalized Metabolism: Eukaryotic cells have distinct metabolic functions within different organelles. Advanced modeling will increasingly aim to resolve metabolic fluxes within these compartments, such as the mitochondria and cytosol, providing a more accurate picture of cellular metabolism. biorxiv.org

Co-culture 13C-MFA: To better understand intercellular metabolic interactions, such as in microbial communities or tumor microenvironments, co-culture 13C-MFA methodologies are being developed to analyze non-homogeneous cultures. sci-hub.se

These advancements will provide a more granular and dynamic view of metabolic networks, with (13C)octanoic acid serving as a key tracer for fatty acid metabolism.

Integration of (13C)Octanoic Acid Data with Other Omics Technologies (Proteomics, Metabolomics)

The integration of data from different "omics" fields is a powerful strategy for gaining a systems-level understanding of biology. researchgate.net Combining 13C tracer data, such as that from (13C)octanoic acid, with proteomics and metabolomics offers a more holistic view of cellular function. researchgate.netd-nb.info

Key areas of integration include:

Fluxomics and Proteomics: By correlating metabolic flux data with protein expression levels, researchers can identify regulatory hotspots within metabolic pathways. For example, an increase in flux through a specific pathway traced by (13C)octanoic acid can be linked to the upregulation of particular enzymes identified through proteomics. nih.gov This integration helps to elucidate the mechanisms that control metabolic shifts.

Isotope-Assisted Metabolomics: The use of stable isotopes like 13C significantly enhances the capabilities of metabolomics by enabling the tracing of metabolic pathways and the quantification of metabolite turnover. researchgate.net Isotope-assisted metabolomics, using tracers like (13C)octanoic acid, can help to identify novel metabolic pathways and understand how they are perturbed in disease states. researchgate.net For instance, studies have combined proteomics and metabolomics to reveal altered fatty acid metabolism in certain diseases. nih.gov

Multi-omics Network Analysis: Advanced computational tools are being developed to integrate diverse omics datasets, including fluxomics, proteomics, and metabolomics, to construct comprehensive molecular interaction networks. d-nb.inforesearchgate.net These networks can reveal complex regulatory relationships and identify key nodes that can be targeted for therapeutic intervention.

The following table illustrates how (13C)octanoic acid can be used in an integrated omics approach:

| Omics Technology | Data Generated | Integrated Insights with (13C)Octanoic Acid |

| Fluxomics | Quantitative rates of metabolic pathways | Tracing the flux of octanoic acid through β-oxidation and other fatty acid pathways. |

| Proteomics | Identification and quantification of proteins | Correlating the expression of enzymes involved in fatty acid metabolism with the measured flux of (13C)octanoic acid. |

| Metabolomics | Identification and quantification of small molecule metabolites | Identifying downstream metabolites of (13C)octanoic acid and understanding how their pools are affected by metabolic state. |

Development of Novel Isotopic Tracers for Specific Metabolic Questions

While (13C)octanoic acid is a valuable tool, the development of novel isotopic tracers is crucial for addressing more specific metabolic questions. semanticscholar.org Researchers are designing and synthesizing new tracer molecules to probe particular aspects of metabolism with greater precision.

Future developments may include:

Positionally Labeled Tracers: The position of the 13C label within a molecule can provide detailed information about the activity of specific enzymes and pathways. Developing a wider array of positionally labeled fatty acids will allow for more nuanced investigations of fatty acid metabolism.

Tracers for Less-Studied Pathways: Novel tracers are needed to investigate less-characterized metabolic pathways. For example, the development of alkyne fatty acids as tracers for β-oxidation represents a move toward new chemical tools for metabolic research. semanticscholar.org

Combined Isotope Tracers: Using multiple tracers labeled with different stable isotopes (e.g., 13C and 2H) in the same experiment can provide simultaneous information about different metabolic routes. researchgate.net For example, combining a 13C-labeled fatty acid with a deuterium-labeled glucose tracer could elucidate the interplay between fatty acid and carbohydrate metabolism.

Application of (13C)Octanoic Acid in Precision Nutrition and Personalized Medicine

The ultimate goal of much metabolic research is to improve human health through personalized approaches. (13C)octanoic acid and other stable isotope tracers are poised to play a significant role in the fields of precision nutrition and personalized medicine.

Emerging applications include:

Personalized Metabolic Phenotyping: The (13C)octanoic acid breath test is a non-invasive method used to assess the rate of gastric emptying of solids. wikilectures.eunih.goveuropeanreview.org This information can be used to tailor dietary recommendations for individuals with digestive disorders or to optimize nutrient absorption. nih.gov Variations of this test could be developed to assess other aspects of individual fat metabolism.

Predicting Disease Prognosis and Treatment Response: There is emerging evidence that metabolic markers, which can be assessed using isotopic tracers, may predict disease outcomes. For instance, serum levels of octanoic acid have been studied as a potential predictor for the efficacy of chemotherapy in colorectal cancer. nih.gov Using (13C)octanoic acid could provide dynamic information about fatty acid metabolism that could further refine these predictions.